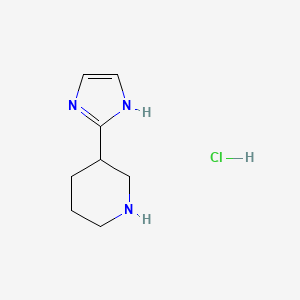

3-(1H-imidazol-2-yl)piperidine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

3-(1H-imidazol-2-yl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.ClH/c1-2-7(6-9-3-1)8-10-4-5-11-8;/h4-5,7,9H,1-3,6H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDASZCNPUBORX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC=CN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263378-48-8 | |

| Record name | Piperidine, 3-(1H-imidazol-2-yl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

3-(1H-imidazol-2-yl)piperidine hydrochloride chemical properties

An In-Depth Technical Guide to 3-(1H-imidazol-2-yl)piperidine Hydrochloride: Properties, Synthesis, and Research Applications

Executive Summary

This compound is a heterocyclic compound that incorporates two pharmacologically significant moieties: a flexible, basic piperidine ring and an aromatic, amphiprotic imidazole ring. This unique structural combination makes it a valuable scaffold and building block in medicinal chemistry and drug discovery. The piperidine ring is a common feature in centrally active agents, while the imidazole ring is a key component of many enzyme inhibitors and receptor antagonists. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it suitable for biological screening and formulation development. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, analytical characterization, and potential applications, designed for researchers and drug development professionals.

Physicochemical and Structural Properties

The properties of 3-(1H-imidazol-2-yl)piperidine are dictated by the interplay between its two core components. The piperidine nitrogen is typically basic (pKa ~10-11), while the imidazole ring has both a basic nitrogen (pKa ~7) and an acidic N-H proton (pKa ~14). The presence of a chiral center at the 3-position of the piperidine ring means the compound can exist as a racemate or as individual enantiomers, a critical consideration for stereospecific biological interactions.

Table 1: Core Physicochemical Properties

| Property | Value (for free base, C8H13N3) | Source / Note |

| Molecular Formula | C8H13N3 | PubChem[1] |

| Molecular Weight | 151.21 g/mol | PubChem[1] |

| Monoisotopic Mass | 151.111 g/mol | PubChem[1] |

| Predicted XlogP | 0.2 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Hydrochloride Salt MW | 187.67 g/mol | Calculated |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | General property of hydrochloride salts.[2] |

Synthesis and Characterization

Retrosynthetic Analysis

A logical approach to the synthesis involves disconnecting the C-C bond between the two heterocyclic rings. This leads to a strategy of forming the imidazole ring from a suitable piperidine precursor.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

This multi-step protocol starts from commercially available L-glutamic acid to ensure an enantiomerically pure product, a common strategy for synthesizing chiral piperidines.

Step 1: Synthesis of (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate

-

Esterification & Protection: L-glutamic acid is first converted to its diethyl ester. The primary amine is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

-

Rationale: Boc protection is crucial to prevent the amine from participating in side reactions during subsequent reduction steps.

-

-

Reduction: The diester is reduced to the corresponding diol using a strong reducing agent like sodium borohydride (NaBH₄) in methanol.

-

Rationale: NaBH₄ is a selective reagent for reducing esters to alcohols while being compatible with the Boc protecting group.

-

Step 2: Cyclization to form the Piperidine Ring

-

Activation: The primary hydroxyl groups of the diol are converted to a better leaving group, typically a tosylate, by reacting with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine.

-

Intramolecular Cyclization: The crude ditosylate is treated with an amine (e.g., benzylamine, which can be removed later) to induce intramolecular nucleophilic substitution, forming the N-substituted, 3-(N-Boc-amino)piperidine.

-

Rationale: This cyclization is a classic method for forming saturated nitrogen heterocycles.

-

Step 3: Imidazole Ring Formation

-

Deprotection & Amidation: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid). The resulting free amine is then reacted with a formylating agent.

-

Condensation & Cyclization: The formylated piperidine derivative is condensed with glyoxal and ammonia (or an equivalent) under heating. This is a variation of the Radziszewski imidazole synthesis.

-

Rationale: This reaction builds the imidazole ring directly onto the piperidine scaffold.

-

Step 4: Deprotection and Salt Formation

-

Final Deprotection: If a protecting group like benzyl was used on the piperidine nitrogen, it is removed via catalytic hydrogenation.

-

Salt Formation: The final free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same solvent is added dropwise to precipitate the this compound salt.[2]

-

Rationale: Salt formation provides a stable, crystalline solid that is easier to handle and purify, and typically has improved water solubility for biological testing.[2]

-

Analytical Characterization Workflow

The identity and purity of the final compound must be rigorously confirmed.

Caption: Workflow for analytical characterization.

Protocol for Characterization:

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI+) should be used to confirm the exact mass of the molecular ion, matching the calculated value for C8H14N3⁺ (the protonated free base).

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy in a suitable solvent (e.g., D₂O or DMSO-d₆) will confirm the chemical structure. Key signals to identify include the distinct protons of the imidazole ring, and the aliphatic protons of the piperidine ring.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is used to determine the purity of the compound. Since the imidazole ring provides a UV chromophore, detection at ~210-230 nm is appropriate. For chiral purity analysis, a specialized chiral column is required to separate the enantiomers, potentially after derivatization to enhance detection.[5]

Potential Pharmacological Profile and Research Applications

The 3-(1H-imidazol-2-yl)piperidine scaffold is a promising starting point for developing novel therapeutics due to the established biological activities of its constituent parts.

Caption: Potential therapeutic applications of the core scaffold.

-

Histamine Receptor Antagonism: The imidazole ring is a classic component of histamine receptor ligands. Research has shown that replacing the imidazole in known H3-receptor antagonists with a piperidine ring can modulate potency, highlighting the critical interplay between these two rings for receptor binding.[6] This scaffold could serve as a starting point for novel H3 antagonists for neurological disorders.

-

Enzyme Inhibition: Imidazole-containing compounds are known to coordinate with metal ions in the active sites of enzymes. For example, derivatives of imidazolylmethylpiperidine have been synthesized and characterized as potent aromatase inhibitors for applications in oncology.[7]

-

Central Nervous System (CNS) Activity: The piperidine ring is a well-known scaffold for CNS-active drugs. Heterocyclic compounds combining piperidine with moieties like imidazolidin-2-one have shown affinity for dopamine and serotonin receptors, suggesting potential for developing treatments for disorders like schizophrenia.[8]

-

Anti-Inflammatory Agents: More complex structures containing piperidine and benzimidazole moieties have been developed as potent inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases.[9]

Safety and Handling

While specific toxicological data for this compound is not available, it should be handled with standard laboratory precautions applicable to novel chemical entities. Based on related structures, it may cause skin, eye, and respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a versatile and valuable chemical entity for drug discovery and development. Its synthesis is achievable through established chemical methodologies, and its structure combines key features that are frequently associated with potent biological activity across a range of therapeutic areas, including neuroscience, oncology, and immunology. This guide provides the foundational technical knowledge for researchers to synthesize, characterize, and explore the potential of this promising molecular scaffold.

References

-

PubChem. 4-(1H-Imidazol-4-yl)piperidine dihydrochloride. Available from: [Link]

-

PubChemLite. 3-(1h-imidazol-2-yl)piperidine (C8H13N3). Available from: [Link]

-

Kathmann, M., et al. (2003). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 367(1), 58-64. Available from: [Link]

- Google Patents. (2016). CN105924408A - Synthetic method of piperidine hydrochloride.

-

Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3988. Available from: [Link]

-

Dattatri, Y., et al. (2013). A Current Study on Benzimidazole Derivatives. Asian Journal of Research in Chemistry, 6(6), 588-598. Available from: [Link]

-

Sabatier, C., et al. (2016). Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3192-3194. Available from: [Link]

- Google Patents. (2014). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.

-

Defense Technical Information Center. (1988). Piperidine Synthesis. Available from: [Link]

-

Kumar, A., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 59B(1), 126-131. Available from: [Link]

-

Bousquet, P. (1999). Drugs acting on imidazoline receptors: a review of their pharmacology, their use in blood pressure control and their potential interest in cardioprotection. Drugs, 58(5), 799-812. Available from: [Link]

-

Teca, S. G., et al. (2021). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Molbank, 2021(2), M1229. Available from: [Link]

Sources

- 1. PubChemLite - 3-(1h-imidazol-2-yl)piperidine (C8H13N3) [pubchemlite.lcsb.uni.lu]

- 2. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine | MDPI [mdpi.com]

- 5. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 6. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride|CAS 1209997-87-4 [benchchem.com]

- 9. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-(1H-Imidazol-4-yl)piperidine dihydrochloride | C8H15Cl2N3 | CID 22918531 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-(1H-imidazol-2-yl)piperidine hydrochloride structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 3-(1H-imidazol-2-yl)piperidine Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of a molecule's three-dimensional structure is a foundational requirement in chemical research and drug development. This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of this compound. As a Senior Application Scientist, this paper moves beyond a mere procedural listing to explain the causality behind experimental choices, integrating a suite of modern analytical techniques. We will demonstrate how a synergistic application of High-Resolution Mass Spectrometry (HRMS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and single-crystal X-ray crystallography culminates in a self-validating, definitive structural assignment.

Strategic Overview: Deconstructing the Target Molecule

Before any analysis, a theoretical dissection of the putative structure is essential. This informs our analytical strategy by defining the key questions we must answer. This compound presents several critical structural features for verification:

-

Two Heterocyclic Rings: A saturated piperidine ring and an aromatic imidazole ring.

-

Connectivity: The imidazole ring is attached to the C3 position of the piperidine ring.

-

Protonation Site: As a hydrochloride salt, a basic nitrogen is protonated. The piperidine nitrogen is the most likely site.

-

Elemental Composition: The molecular formula must be confirmed.

-

Stereochemistry: The C3 position of the piperidine ring is a chiral center.

Our analytical workflow is therefore designed as a convergent process, where each technique provides a unique piece of the puzzle, as illustrated below.

Caption: Logical workflow for comprehensive structure elucidation.

The Analytical Execution: From Formula to Form

High-Resolution Mass Spectrometry (HRMS): The Elemental Blueprint

Expertise & Experience: The first and most fundamental question is "what is the molecular formula?". HRMS provides the highly accurate mass of the parent ion, allowing for the unambiguous determination of its elemental composition. We analyze the compound in positive electrospray ionization (ESI+) mode, which will detect the protonated free base, [M+H]⁺.

Protocol: HRMS via ESI-TOF

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or an acetonitrile/water mixture.

-

Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer for high mass accuracy (<5 ppm).

-

Acquisition: Infuse the sample and acquire the spectrum in positive ion mode. The expected monoisotopic mass of the free base (C₈H₁₃N₃) is 151.1110 Da.[1]

-

Analysis: The observed mass for the [M+H]⁺ ion is compared to the theoretical value.

Data Presentation: Expected HRMS Results

| Parameter | Theoretical Value | Expected Observation | Purpose |

| Molecular Formula (Free Base) | C₈H₁₃N₃ | - | Hypothesis |

| Exact Mass (Free Base) | 151.1110 Da[1] | - | Calculation |

| [M+H]⁺ Ion (Monoisotopic) | 152.1182 Da[1] | m/z 152.1182 ± 5 ppm | Formula Confirmation |

Trustworthiness: Obtaining a mass measurement within 5 ppm of the theoretical value provides extremely high confidence in the molecular formula, creating a solid foundation for subsequent spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Puzzle

Expertise & Experience: NMR is the most powerful tool for elucidating the structure of organic molecules in solution.[2][3][4] A combination of 1D and 2D experiments is required to assign every proton and carbon and map their connectivity.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in deuterium oxide (D₂O). The use of D₂O is strategic; the acidic N-H protons of the piperidinium and imidazole groups will exchange with deuterium, simplifying the spectrum by causing their signals to disappear.[5]

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra.

2.2.1. 1D NMR: The Atom Census

-

¹H NMR: Provides information on the chemical environment, number, and neighboring protons for each hydrogen atom.

-

¹³C NMR & DEPT-135: Identifies all unique carbon environments and classifies them as CH, CH₂, or CH₃ groups.

Data Presentation: Anticipated NMR Chemical Shifts (in D₂O)

| Nucleus | Chemical Shift (δ) ppm (Approx.) | Multiplicity | Assignment |

| ¹H | ~7.2 | Singlet | 2H, Imidazole C4-H & C5-H |

| ~3.8 | Multiplet | 1H, Piperidine C3-H | |

| ~3.5 | Multiplet | 2H, Piperidine C2-Hₐ, C6-Hₐ | |

| ~3.0 | Multiplet | 2H, Piperidine C2-Hₑ, C6-Hₑ | |

| ~2.1 | Multiplet | 2H, Piperidine C4-H, C5-H | |

| ~1.8 | Multiplet | 2H, Piperidine C4-H, C5-H | |

| ¹³C | ~148 | CH | Imidazole C2 |

| ~122 | CH | Imidazole C4 & C5 | |

| ~48 | CH₂ | Piperidine C6 | |

| ~46 | CH₂ | Piperidine C2 | |

| ~38 | CH | Piperidine C3 | |

| ~27 | CH₂ | Piperidine C5 | |

| ~24 | CH₂ | Piperidine C4 |

Note: Chemical shifts are estimations based on typical values for piperidine and imidazole derivatives.[6][7][8]

2.2.2. 2D NMR: Building the Molecular Skeleton

Trustworthiness: 2D NMR experiments provide the definitive connections that validate the structure.

-

COSY (Correlation Spectroscopy): Maps all ¹H-¹H spin-spin couplings, allowing for the tracing of proton networks within the piperidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its directly attached carbon. This allows for the unambiguous assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the two ring systems. It reveals correlations between protons and carbons that are 2-3 bonds apart.

The diagram below illustrates the most critical HMBC correlations that would confirm the C2 (imidazole) to C3 (piperidine) linkage.

Caption: Key 2-3 bond HMBC correlations confirming connectivity.

Infrared (IR) Spectroscopy: Functional Group Verification

Expertise & Experience: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and verifying the salt form of the molecule. The most diagnostic feature for an amine hydrochloride is the presence of a very broad and strong absorption band for the N⁺-H stretch.[9]

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal.

-

Acquisition: The spectrum is acquired over the 4000-400 cm⁻¹ range.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) (Approx.) | Vibration | Assignment |

| 3400-3200 | N-H Stretch | Imidazole N-H |

| 3000-2850 | C-H Stretch | Piperidine aliphatic C-H |

| 2700-2400 (very broad) | N⁺-H Stretch | Piperidinium hydrochloride |

| ~1620 | C=N / C=C Stretch | Imidazole ring stretches |

The observation of the broad band between 2700-2400 cm⁻¹ is strong evidence for the formation of the piperidinium salt.[9]

Single-Crystal X-ray Crystallography: The Unambiguous Proof

Authoritative Grounding: When a molecule can be crystallized, single-crystal X-ray crystallography is the "gold-standard" analytical technique for determining its three-dimensional structure at atomic resolution.[10][11][12][13][14] It provides definitive and highly accurate data on bond lengths, bond angles, and absolute stereochemistry, leaving no ambiguity.

Protocol: X-ray Diffraction Analysis

-

Crystallization: Grow a single, high-quality crystal of the compound, often through slow evaporation from a suitable solvent system (e.g., ethanol/ether).

-

Data Collection: Mount the crystal on a diffractometer and expose it to a focused beam of X-rays.

-

Structure Solution & Refinement: The resulting diffraction pattern is mathematically processed to generate an electron density map, from which the atomic positions are determined and refined.[10]

The resulting crystal structure would provide the ultimate confirmation of the C3 connectivity, the chair conformation of the piperidine ring, and the absolute configuration of the chiral center.

Conclusion: A Convergent and Self-Validating Result

The structure elucidation of this compound is achieved not by a single experiment, but by the logical integration of orthogonal analytical techniques. HRMS establishes the elemental formula. A full suite of 1D and 2D NMR experiments builds the atomic connectivity map piece by piece. IR spectroscopy provides rapid confirmation of key functional groups and, critically, the hydrochloride salt form. Finally, X-ray crystallography offers the definitive and unambiguous three-dimensional structure. Each piece of data validates the others, leading to a final structural assignment of the highest possible confidence.

References

- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

- Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.

- Diamond Light Source. (n.d.). About Small Molecule X-ray Crystallography.

- The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.

- Excillum. (n.d.). Small molecule crystallography.

- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.

- North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. METRIC - Office of Research and Innovation.

- ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.

- Santos, C. M. M. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.

- Wikipedia. (n.d.). Piperidine.

- Abe, M. (n.d.). Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives.

- Arabian Journal of Chemistry. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.

- CONICET. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry.

- Indian Academy of Sciences. (n.d.). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes.

- ResearchGate. (n.d.). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1.

- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites.gsu.edu.

- OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry.

- University of Calgary. (n.d.). IR: amines.

- PubChemLite. (n.d.). 3-(1h-imidazol-2-yl)piperidine (C8H13N3).

- Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.

Sources

- 1. PubChemLite - 3-(1h-imidazol-2-yl)piperidine (C8H13N3) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. d-nb.info [d-nb.info]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. researchgate.net [researchgate.net]

- 7. Piperidine - Wikipedia [en.wikipedia.org]

- 8. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. diamond.ac.uk [diamond.ac.uk]

- 11. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 12. excillum.com [excillum.com]

- 13. rigaku.com [rigaku.com]

- 14. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

An In-depth Technical Guide to the Pharmacological Profile of 3-(1H-imidazol-2-yl)piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential pharmacological profile of 3-(1H-imidazol-2-yl)piperidine hydrochloride. While direct and extensive research on this specific molecule is limited, its core structure, combining an imidazole ring and a piperidine moiety, is prevalent in a multitude of pharmacologically active agents. This document synthesizes existing data on structurally related compounds to project a likely pharmacodynamic and therapeutic profile. The piperidine and imidazole scaffolds are well-established pharmacophores, known to interact with a range of biological targets, particularly within the central nervous system.[1][2] This guide will delve into the anticipated receptor interactions, potential mechanisms of action, and prospective therapeutic applications, providing a robust framework for future research and drug development endeavors.

Introduction: The Significance of the Imidazole-Piperidine Scaffold

The compound this compound is a heterocyclic molecule featuring two key structural motifs: an imidazole ring and a piperidine ring. Both of these heterocycles are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide array of biological targets with high affinity and specificity.

-

Piperidine: This saturated six-membered heterocycle is a ubiquitous scaffold in pharmaceuticals, present in over twenty classes of drugs.[3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for designing ligands that can fit into the binding pockets of various receptors and enzymes.[4]

-

Imidazole: This five-membered aromatic heterocycle is another cornerstone of medicinal chemistry, found in numerous endogenous molecules (e.g., histamine) and synthetic drugs.[1] The imidazole ring can act as a hydrogen bond donor and acceptor, and its basic nitrogen atom can be protonated at physiological pH, allowing for ionic interactions with biological targets.

The combination of these two moieties in 3-(1H-imidazol-2-yl)piperidine suggests a high potential for diverse pharmacological activity, particularly targeting receptors within the central nervous system.

Projected Pharmacodynamic Profile

Based on the pharmacological activities of structurally analogous compounds, this compound is predicted to interact with several key receptor systems.

Histamine H3 Receptor Antagonism

The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters in the CNS. H3R antagonists are being investigated for their potential in treating a variety of neurological and psychiatric disorders. The imidazole ring is a classic pharmacophore for H3R ligands. Studies on various piperidine derivatives have demonstrated their potent antagonist activity at H3 receptors.[3][5][6][7]

Mechanism of Action: It is hypothesized that this compound could act as an antagonist or inverse agonist at the H3 receptor. By blocking the inhibitory effect of histamine on its own release, this compound could lead to increased histaminergic neurotransmission. The piperidine moiety is considered a critical structural element for dual activity at both H3 and sigma-1 receptors.[3][6][7]

Caption: Hypothetical signaling pathway of H3 receptor antagonism.

Sigma-1 Receptor Antagonism

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein implicated in various cellular functions and associated with several CNS disorders, including neuropathic pain and neurodegenerative diseases. Several H3R antagonists with a piperidine moiety have been shown to possess high affinity for the σ1R.[3][6][7]

Mechanism of Action: The piperidine ring appears to be a key determinant for σ1R binding.[3][6][7] It is plausible that this compound could also exhibit antagonist activity at this receptor. Dual antagonism of H3R and σ1R is a promising strategy for the development of novel analgesics for neuropathic pain.[6][7]

Serotonin Receptor Modulation

The serotonin (5-HT) system is a major target for the treatment of depression and anxiety. Compounds containing an imidazole ring have shown significant affinity for various serotonin receptor subtypes, including 5-HT1A and 5-HT7, as well as the serotonin transporter (SERT).[8][9]

Mechanism of Action: Depending on the specific substitutions and stereochemistry, imidazolyl-piperidine derivatives could act as agonists, partial agonists, or antagonists at different 5-HT receptors. For instance, some arylpiperazine derivatives of imidazole have been identified as 5-HT1A receptor partial agonists and 5-HT2A receptor antagonists.[8] The potential for SERT inhibition could also contribute to an antidepressant-like profile.[9]

α2-Adrenergic Receptor Modulation

Imidazoline and related imidazole-containing compounds are known to interact with α2-adrenoceptors.[10][11] These receptors are involved in the regulation of neurotransmitter release and have been targeted for the treatment of conditions like hypertension and ADHD.

Mechanism of Action: Structurally similar compounds have been shown to act as both agonists and antagonists at α2-adrenoceptors.[12] The nature of the interaction (agonist vs. antagonist) is highly dependent on the substitution pattern on both the imidazole and piperidine rings.[12]

GABA-A Receptor Modulation

The piperidine scaffold is present in molecules that modulate the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the CNS. For example, piperine, an alkaloid from black pepper containing a piperidine ring, has been identified as a positive allosteric modulator of GABA-A receptors.[4][13][14][15]

Mechanism of Action: While the imidazole moiety is not a classic feature of GABA-A receptor modulators, the piperidine ring could facilitate binding to a modulatory site on the receptor complex, potentially enhancing GABAergic inhibition. This could translate to anxiolytic or anticonvulsant properties.

Potential Therapeutic Applications

Based on the projected pharmacodynamic profile, this compound could be a lead compound for the development of therapeutics for a range of disorders:

-

Neuropathic Pain: The potential for dual H3 and σ1 receptor antagonism presents a compelling rationale for its investigation as a novel analgesic.[6][7]

-

Cognitive Disorders: H3 receptor antagonists are known to enhance cognitive function, suggesting potential applications in Alzheimer's disease and ADHD.

-

Depression and Anxiety: Modulation of serotonin and potentially GABA-A receptors could confer antidepressant and anxiolytic effects.[8][13]

-

Other CNS Disorders: Depending on its specific receptor selectivity and functional activity, this compound could be explored for other conditions such as schizophrenia or sleep disorders.

Experimental Protocols

To validate the predicted pharmacological profile, a series of in vitro and in vivo experiments are necessary.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound for a panel of receptors, including histamine H3, sigma-1, serotonin subtypes, and α2-adrenoceptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines expressing the human recombinant receptor of interest (e.g., CHO or HEK293 cells) or from specific brain regions of rodents (e.g., rat cerebral cortex for α2-adrenoceptors).[10]

-

Radioligand Binding: Incubate the membranes with a specific radioligand for the target receptor (e.g., [3H]Nα-methylhistamine for H3R, -pentazocine for σ1R, [3H]8-OH-DPAT for 5-HT1AR, [3H]RX821002 for α2A-adrenoceptors).

-

Competition Assay: Perform competition binding experiments by co-incubating the membranes and radioligand with increasing concentrations of this compound.

-

Detection and Analysis: Separate bound from free radioligand by rapid filtration and quantify the radioactivity. Calculate the Ki (inhibitory constant) value by non-linear regression analysis of the competition curves.

Caption: Workflow for a competitive receptor binding assay.

In Vitro Functional Assay: [35S]GTPγS Binding

Objective: To determine the functional activity (antagonist, agonist, or inverse agonist) of this compound at G-protein coupled receptors, such as the H3 receptor.

Methodology:

-

Membrane Preparation: Prepare membranes from cells expressing the receptor of interest.

-

Assay Buffer: Use an assay buffer containing GDP and [35S]GTPγS.

-

Incubation: Incubate the membranes with the test compound in the presence or absence of a known agonist.

-

Detection: Measure the amount of [35S]GTPγS bound to the G-proteins, which is indicative of receptor activation.

-

Analysis:

-

Agonist activity: An increase in [35S]GTPγS binding.

-

Antagonist activity: No effect on its own, but blocks the agonist-induced increase in binding.

-

Inverse agonist activity: A decrease in basal [35S]GTPγS binding.

-

In Vivo Behavioral Model: Forced Swim Test (Mouse)

Objective: To assess the potential antidepressant-like activity of this compound.

Methodology:

-

Animals: Use male mice (e.g., C57BL/6).

-

Drug Administration: Administer this compound or vehicle intraperitoneally at various doses 30-60 minutes before the test. A positive control (e.g., imipramine) should also be included.

-

Test Procedure:

-

Place each mouse in a glass cylinder filled with water (25°C) for a 6-minute session.

-

Record the duration of immobility during the last 4 minutes of the session.

-

-

Analysis: A significant decrease in the duration of immobility compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Caption: Workflow for the forced swim test in mice.

Data Summary of Related Compounds

The following table summarizes the binding affinities and functional activities of representative imidazole and piperidine derivatives at various receptors, as reported in the literature. This data provides a basis for the predicted profile of this compound.

| Compound Class | Target Receptor | Activity | Ki / IC50 / pA2 | Reference |

| Piperidine Derivatives | Histamine H3 | Antagonist | pA2 values up to 7.7 | [5] |

| Piperidine Derivatives | Sigma-1 | High Affinity | Ki = 3.64 nM | [3] |

| Imidazole-purine-diones | 5-HT1A | High Affinity | Ki = 76 nM | [8] |

| Imidazole-purine-diones | SERT | High Affinity | Ki = 278 nM | [8] |

| Pyridino-guanidines | α2-adrenoceptor | Antagonist/Inverse Agonist | - | [16] |

| Piperine | GABA-A | Positive Allosteric Modulator | EC50 = 52.4 µM | [15] |

Conclusion

While the pharmacological profile of this compound has not been explicitly detailed in the scientific literature, a comprehensive analysis of its constituent pharmacophores provides a strong foundation for predicting its biological activities. The presence of the imidazole and piperidine rings suggests a high likelihood of interaction with CNS targets, particularly histamine H3, sigma-1, serotonin, and α2-adrenergic receptors. The potential for dual H3/σ1 antagonism is especially noteworthy for its therapeutic implications in neuropathic pain. Further empirical investigation, following the experimental protocols outlined in this guide, is crucial to fully elucidate the pharmacological profile of this promising compound and to validate its potential as a lead for novel drug discovery.

References

-

Leurs, R., et al. (2003). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 367(1), 48-56. [Link]

-

Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(24), 4668–4685. [Link]

-

Szałaj, N., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(15), 10464–10485. [Link]

-

Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. [Link]

-

Szałaj, N., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. [Link]

-

Singh, T., et al. (2023). Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. Molecules, 28(17), 6298. [Link]

-

Aal-Hamad, A., et al. (2015). α2-adrenoceptor antagonists: synthesis, pharmacological evaluation, and molecular modeling investigation of pyridinoguanidine, pyridino-2-aminoimidazoline and their derivatives. Bioorganic & Medicinal Chemistry, 23(5), 1036-1047. [Link]

-

Czopek, A., et al. (2012). Serotonin transporter activity of imidazolidine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives in aspect of their acid–base properties. Bioorganic & Medicinal Chemistry, 20(1), 428-434. [Link]

-

Di Matteo, M., et al. (2016). Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3192-3194. [Link]

-

Al-Absi, S. F., & Shater, A. F. (2022). Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan, 19(3), 11-16. [Link]

-

Bela, R., et al. (2013). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. Biochemical Pharmacology, 85(12), 1835-1844. [Link]

-

Bakulev, V. A., et al. (2013). New GABA amides activating GABAA-receptors. Beilstein Journal of Organic Chemistry, 9, 342-348. [Link]

-

Khayesi, S. I., et al. (2018). GABAA receptor activity modulating piperine analogs: In vitro metabolic stability, metabolite identification, CYP450 reaction phenotyping, and protein binding. Journal of Chromatography B, 1072, 379-389. [Link]

-

MacLeod, A. M., et al. (1993). Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines. Journal of Medicinal Chemistry, 36(15), 2044-2053. [Link]

-

Frolov, K., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1367. [Link]

-

Dalley, J. W., & Stanford, S. C. (1995). Contrasting effects of the imidazol(in)e alpha 2-adrenoceptor agonists, medetomidine, clonidine and UK 14304 on extraneuronal levels of noradrenaline in the rat frontal cortex: evaluation using in vivo microdialysis and synaptosomal uptake studies. British Journal of Pharmacology, 114(8), 1717–1723. [Link]

-

Zaugg, J., et al. (2010). HPLC-based activity profiling: discovery of piperine as a positive GABA(A) receptor modulator targeting a benzodiazepine-independent binding site. Planta Medica, 76(6), 603-608. [Link]

-

Dukat, M., et al. (2015). 5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights. Journal of Advances in Medical and Pharmaceutical Sciences, 3(3), 1-13. [Link]

-

Zaugg, J., et al. (2010). HPLC-Based Activity Profiling: Discovery of Piperine as a Positive GABA(A) Receptor Modulator Targeting a Benzodiazepine-Independent Binding Site. Request PDF. [Link]

-

Al-Absi, S. F., & Shater, A. F. (2022). Review of pharmacological effects of imidazole derivatives. ResearchGate. [Link]

-

Newman-Tancredi, A., et al. (1998). Actions of alpha2 adrenoceptor ligands at alpha2A and 5-HT1A receptors: the antagonist, atipamezole, and the agonist, dexmedetomidine, are highly selective for alpha2A adrenoceptors. British Journal of Pharmacology, 124(5), 870–876. [Link]

-

Wikipedia. (n.d.). Alpha-2 adrenergic receptor. In Wikipedia. Retrieved February 19, 2026, from [Link]

-

Glennon, R. A., et al. (2000). Serotonin Receptor Subtypes and Ligands. Neuropsychopharmacology, 22(6), 559-578. [Link]

-

Law, H., et al. (1998). Benzylimidazolines as h5-HT1B/1D Serotonin Receptor Ligands: A Structure-Affinity Investigation. Journal of Medicinal Chemistry, 41(13), 2243-2251. [Link]

Sources

- 1. clinmedkaz.org [clinmedkaz.org]

- 2. mdpi.com [mdpi.com]

- 3. digibug.ugr.es [digibug.ugr.es]

- 4. researchgate.net [researchgate.net]

- 5. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. digibug.ugr.es [digibug.ugr.es]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Serotonin transporter activity of imidazolidine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives in aspect of their acid–base properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Contrasting effects of the imidazol(in)e alpha 2-adrenoceptor agonists, medetomidine, clonidine and UK 14,304 on extraneuronal levels of noradrenaline in the rat frontal cortex: evaluation using in vivo microdialysis and synaptosomal uptake studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Actions of alpha2 adrenoceptor ligands at alpha2A and 5-HT1A receptors: the antagonist, atipamezole, and the agonist, dexmedetomidine, are highly selective for alpha2A adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GABAA receptor activity modulating piperine analogs: In vitro metabolic stability, metabolite identification, CYP450 reaction phenotyping, and protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. HPLC-based activity profiling: discovery of piperine as a positive GABA(A) receptor modulator targeting a benzodiazepine-independent binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. α2-adrenoceptor antagonists: synthesis, pharmacological evaluation, and molecular modeling investigation of pyridinoguanidine, pyridino-2-aminoimidazoline and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(1H-imidazol-2-yl)piperidine Hydrochloride: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1H-imidazol-2-yl)piperidine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis methodologies, analytical characterization, and known pharmacological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the therapeutic potential of this and related molecular scaffolds. The Chemical Abstracts Service (CAS) number for this compound is 1352654-79-5 . The free base, 3-(1H-imidazol-2-yl)piperidine, is registered under CAS number 90747-55-0 , and the dihydrochloride salt is identified by CAS number 1263378-48-8 [1].

Introduction: The Significance of the Imidazole-Piperidine Scaffold

The fusion of imidazole and piperidine rings creates a molecular scaffold with considerable therapeutic potential. Piperidine derivatives are prevalent in numerous pharmaceuticals and natural alkaloids, valued for their ability to interact with a wide range of biological targets[2][3]. Similarly, the imidazole moiety is a key component in many biologically active molecules, contributing to their pharmacological profiles through various molecular interactions. The combination of these two heterocyclic systems in this compound presents a unique structural motif for the design of novel therapeutic agents.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. While a comprehensive, publicly available dataset for this compound is not consolidated in a single source, we can infer its likely characteristics based on its structure and data from commercial suppliers.

| Property | Value/Information | Source |

| CAS Number | 1352654-79-5 | [1] |

| Molecular Formula | C8H14ClN3 | [1] |

| Molecular Weight | 187.67 g/mol | [1] |

| Appearance | Typically a white to off-white solid | Inferred |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred |

| pKa | Multiple pKa values are expected due to the presence of the piperidine and imidazole nitrogens. | Inferred |

Analytical Characterization:

The structural confirmation of this compound relies on a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the chemical structure, confirming the connectivity of atoms, and assessing purity.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that further confirm its identity.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and can be developed into a quantitative analytical method.

Synthesis Methodologies

The synthesis of 2-substituted piperidines and imidazoles can be achieved through various synthetic routes. A common and effective method for the formation of the 2-(piperidin-3-yl)-1H-imidazole core involves the condensation of a piperidine-3-carboximidamide or a related precursor with a suitable C2-synthon for the imidazole ring.

Illustrative Synthetic Pathway:

A plausible synthetic route, based on established chemical principles for related compounds, is outlined below. This should be considered a general strategy, with specific reaction conditions requiring optimization.

Caption: Generalized synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

The following protocol is a generalized procedure and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Step 1: Synthesis of Piperidine-3-carboximidamide hydrochloride (Pinner Reaction)

-

To a solution of piperidine-3-carbonitrile in anhydrous ethanol, bubble dry hydrogen chloride gas at 0°C until saturation.

-

Seal the reaction vessel and stir at room temperature for 24-48 hours.

-

Remove the solvent under reduced pressure to obtain the crude imidate hydrochloride.

-

Treat the crude product with a solution of ammonia in ethanol to yield piperidine-3-carboximidamide.

Step 2: Imidazole Ring Formation

-

Dissolve the piperidine-3-carboximidamide in a suitable solvent, such as methanol or ethanol.

-

Add an equimolar amount of a glyoxal derivative (e.g., glyoxal sodium bisulfite addition compound).

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and remove the solvent in vacuo.

Step 3: Purification and Salt Formation

-

Purify the crude 3-(1H-imidazol-2-yl)piperidine free base using column chromatography on silica gel.

-

Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, isopropanol).

-

Add a stoichiometric amount of a solution of hydrogen chloride in the same solvent.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield this compound.

Pharmacological Potential and Applications in Drug Discovery

While specific pharmacological data for this compound is not extensively published in peer-reviewed literature, the imidazole-piperidine scaffold is present in molecules with a wide range of biological activities. These include, but are not limited to:

-

Antihistaminic and Antiallergic Agents: The benzimidazole-piperidine core is found in compounds with antihistaminic properties[4][5].

-

Anticancer Agents: Benzimidazole and piperazine-containing molecules have demonstrated cytotoxic activity against various cancer cell lines[6][7][8].

-

Anti-inflammatory Agents: Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have shown potent anti-inflammatory effects.

-

Aromatase Inhibitors: Imidazolylmethylpiperidine sulfonamides have been synthesized and identified as aromatase inhibitors for potential use in breast cancer treatment[9].

-

Central Nervous System (CNS) Applications: The piperidine moiety is a common feature in CNS-active drugs. Research into benzimidazole derivatives has explored their potential for treating conditions like Alzheimer's disease and insomnia[5][10].

The therapeutic potential of this compound likely stems from its ability to interact with various biological targets, a characteristic of its constituent heterocyclic systems. Further research is needed to fully elucidate its pharmacological profile.

Future Directions and Conclusion

This compound is a promising, yet underexplored, molecule in the landscape of medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structure presents numerous opportunities for derivatization and the development of compound libraries for high-throughput screening. Future research should focus on:

-

Elucidation of its specific biological targets.

-

In-depth pharmacological characterization through in vitro and in vivo studies.

-

Exploration of its therapeutic potential in various disease models.

This technical guide provides a foundational understanding of this compound. It is our hope that this information will catalyze further investigation into this and related compounds, ultimately leading to the development of novel and effective therapeutics.

References

- BLD Pharm. (n.d.). 3-[1-(CYclopropylmethyl)-1h-imidazol-2-yl]piperidine dihydrochloride.

- BLD Pharm. (n.d.). 4-(1H-IMidazol-2-yl)piperidine hydrochloride.

- Bautista-Aguilera, Ó. M., et al. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy, 192, 118603.

- Di Micco, S., et al. (2016). Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3192-3194.

- Google Patents. (n.d.). CA2100503C - Piperidine derivatives of benzimidazole.

- Kaddoura, R., et al. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry, 33(4), 499-507.

- Parmar, T. H., Sangani, C. B., & Kulkarni, M. (2022). Synthesis of novel drug-like small molecules library based on 1H-benzo[d]imidazole. Australian Journal of Chemistry, 75(4), 276-284.

- Ravula, S. B., et al. (2012). Lead optimization of 2-(piperidin-3-yl)-1H-benzimidazoles: identification of 2-morpholin- and 2-thiomorpholin-2-yl-1H-benzimidazoles as selective and CNS penetrating H₁-antihistamines for insomnia. Bioorganic & Medicinal Chemistry Letters, 22(1), 421-6.

- Shavale, N. D., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.

- Sravanthi, V., & Singh, P. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. ChemistrySelect, 8(47).

- Sun, Z., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Archiv der Pharmazie, 348(10), 721-9.

- Titi, A., & Tiritiris, I. (2023).

- Yildiz, I., et al. (2020). Derivatives of 1‐(2‐(Piperidin‐1‐yl)ethyl)‐1H‐benzo[d]imidazole: Synthesis, Characterization, Determining of Electronic Properties and Cytotoxicity Studies. ChemistrySelect, 5(20), 6127-6134.

Sources

- 1. 239800-93-2|4-(1H-IMidazol-2-yl)piperidine hydrochloride|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. ajchem-a.com [ajchem-a.com]

- 4. CA2100503C - Piperidine derivatives of benzimidazole - Google Patents [patents.google.com]

- 5. Lead optimization of 2-(piperidin-3-yl)-1H-benzimidazoles: identification of 2-morpholin- and 2-thiomorpholin-2-yl-1H-benzimidazoles as selective and CNS penetrating H₁-antihistamines for insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(1H-imidazol-2-yl)piperidine hydrochloride solubility data

An In-depth Technical Guide to the Solubility Profile of 3-(1H-imidazol-2-yl)piperidine hydrochloride

Executive Summary

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. This guide provides a comprehensive technical overview of the anticipated solubility characteristics of this compound. In the absence of specific experimental data for this molecule, this document synthesizes foundational principles of medicinal chemistry and established analytical methodologies to construct a robust predictive solubility profile. Furthermore, we present detailed, field-proven protocols for the experimental determination of key physicochemical parameters, including thermodynamic solubility and pKa, to empower researchers in generating precise, reliable data. This guide is structured to provide not just procedural steps, but the scientific rationale underpinning each experimental choice, ensuring a deep and actionable understanding of the API's behavior in solution.

Physicochemical Landscape and Predicted Solubility Profile

Understanding the solubility of this compound begins with a structural deconstruction to appreciate the contribution of its constituent moieties: the imidazole ring, the piperidine ring, and the hydrochloride salt form.

-

The Imidazole Moiety: The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a highly polar and amphoteric structure, capable of acting as both a weak acid and a weak base.[1][2][3] The presence of this ring is generally associated with good aqueous solubility. The basicity of the sp2-hybridized nitrogen (pKa of the conjugate acid is ~7) and the acidity of the N-H proton (pKa ~14.5) are key to its pH-dependent interactions.[1][2]

-

The Piperidine Moiety: Piperidine is a saturated six-membered heterocycle that is highly soluble in water due to its ability to form hydrogen bonds via its nitrogen atom. Piperidine derivatives are common in pharmaceuticals and are generally considered to enhance aqueous solubility compared to more lipophilic carbocyclic analogs.[4][5]

-

The Hydrochloride Salt: The formation of a hydrochloride salt is a common and highly effective strategy for increasing the aqueous solubility of basic drug candidates. By protonating a basic nitrogen center on the molecule (likely the more basic piperidine nitrogen), the salt form introduces ionic character, which is highly favorable for dissolution in polar solvents like water.[6]

Based on these structural components, this compound is anticipated to be a water-soluble compound. Its solubility is expected to be significantly influenced by the pH of the aqueous medium.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₈H₁₄ClN₃ | Based on chemical structure. |

| Appearance | White to off-white crystalline solid | Typical appearance for hydrochloride salts of small organic molecules. |

| Aqueous Solubility | High | The compound is a hydrochloride salt containing two polar heterocyclic rings (imidazole and piperidine). |

| pH-Dependent Solubility | High solubility in acidic to neutral pH, decreasing in basic pH. | As a salt of a weak base, the ionized (protonated) form, which is more soluble, will predominate at lower pH values. |

| Predicted pKa | Two basic pKa values are expected: one for the piperidine nitrogen (~10-11) and one for the imidazole nitrogen (~6-7). | Based on typical pKa values for these functional groups. The piperidine nitrogen is a more basic secondary amine, while the imidazole nitrogen is a weaker base.[2][7] |

| Polymorphism | Potential for multiple crystalline forms. | Most organic molecules can exist in different crystalline forms (polymorphs), which can have different solubilities and stabilities.[1][2] |

Critical Factors Governing Aqueous Solubility

The solubility of an ionizable compound like this compound is not a single value but a function of its environment. A thorough understanding of these factors is essential for accurate data interpretation and successful formulation development.

The Dominant Role of pH

For an ionizable molecule, pH is the most critical factor influencing aqueous solubility.[8][9] The relationship between pH, pKa, and solubility is described by the Henderson-Hasselbalch equation. For a basic compound like 3-(1H-imidazol-2-yl)piperidine, the solubility will be highest at pH values below its pKa, where the molecule exists predominantly in its protonated, cationic form. As the pH increases above the pKa, the proportion of the neutral, less soluble free base increases, leading to a decrease in solubility. Given the two basic centers, the pH-solubility profile will be a composite of the two ionization events.

The Impact of Crystalline Form (Polymorphism)

Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[2][3] These different forms, or polymorphs, can have distinct physicochemical properties, including melting point, stability, and, most importantly, solubility.[1] The most stable polymorph will always be the least soluble at a given temperature.[10] It is a regulatory and scientific necessity to perform a polymorph screen early in development to identify the most stable form and to ensure batch-to-batch consistency.[2][3] An undiscovered, more stable polymorph appearing later in development can lead to catastrophic failures in formulation and bioavailability.

Temperature

The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with increasing temperature.[11] However, some compounds exhibit exothermic dissolution, where solubility decreases as temperature rises.[11] It is standard practice to determine solubility at physiologically relevant temperatures (e.g., 37 °C) and at ambient temperatures (e.g., 25 °C) for storage and handling considerations.

Experimental Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The "gold standard" for determining the intrinsic or equilibrium solubility of a compound is the shake-flask method.[12][13] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Causality Behind Experimental Choices

-

Excess Solid: The addition of an excess of the solid API is crucial to ensure that the final solution is genuinely saturated. The presence of undissolved solid at the end of the experiment is the primary indicator that equilibrium has been achieved.[4][14]

-

Equilibration Time: Sufficient time (typically 24-72 hours) is required to overcome kinetic barriers to dissolution and to allow the system to reach thermodynamic equilibrium.[5][12] Shorter times may only yield an "apparent solubility" which can be misleading.[4]

-

pH Measurement: For an ionizable compound, the pH of the saturated solution must be measured at the end of the experiment, as it may differ from the initial pH of the buffer due to the dissolution of the acidic or basic compound itself.[14][15]

-

Phase Separation: Complete separation of the solid phase from the liquid phase is critical to avoid artificially inflating the measured concentration. Centrifugation followed by filtration through a low-binding filter is the most robust method.

Step-by-Step Methodology

-

Preparation of Buffers: Prepare a series of aqueous buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 9).

-

Compound Addition: Add an excess amount of this compound to a series of glass vials (e.g., 2-5 mg per 1 mL of buffer). The exact amount should be enough to be visible as a solid suspension after equilibration.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the appropriate pH buffer to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C). Agitate the samples for 48-72 hours.

-

Phase Separation: After equilibration, allow the samples to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully remove a known aliquot of the supernatant, ensuring no solid material is disturbed. Filter the aliquot through a 0.22 µm PVDF or similar low-protein-binding filter.

-

Dilution: Accurately dilute the clear filtrate with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's standard curve.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of the dissolved compound.

-

pH Measurement: Measure the final pH of the remaining saturated solution in each vial.

-

Calculation: Calculate the solubility in mg/mL or µg/mL using the measured concentration and the dilution factor.

Visualization of the Shake-Flask Workflow

Caption: Workflow for Determining Thermodynamic Equilibrium Solubility.

Experimental Protocol: pKa Determination (Potentiometric Titration)

Determining the pKa is essential for interpreting the pH-solubility profile. Potentiometric titration is a reliable method for this purpose.[16][17]

Step-by-Step Methodology

-

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 0.01 M).

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the pH.

-

Titration: Slowly add a standardized titrant (e.g., 0.1 M HCl for a basic compound) in small, precise increments using a burette.

-

Data Recording: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points (the flattest regions of the curve before the steep inflection points). For more accuracy, the pKa can be determined from the first derivative of the titration curve, where the equivalence points are maxima.

Visualization of pKa Determination Workflow

Caption: Workflow for Potentiometric pKa Determination.

Data Synthesis and Interpretation

The ultimate goal is to generate a pH-solubility profile by plotting the determined solubility values (on a logarithmic scale) against the final measured pH of each sample. This graphical representation provides an immediate and clear understanding of the compound's behavior across the physiological pH range and is invaluable for guiding formulation strategies.

Table 2: Example Data Reporting Template for Solubility of this compound

| Solvent/Buffer (Initial pH) | Final Measured pH | Solubility (µg/mL) ± SD | Temperature (°C) | Comments |

| 0.1 M HCl (pH 1.0) | 1.1 | Experimental Value | 25 | Clear solution, high solubility expected. |

| Acetate Buffer (pH 4.5) | 4.6 | Experimental Value | 25 | |

| Phosphate Buffer (pH 7.4) | 7.3 | Experimental Value | 25 | Physiologically relevant pH. |

| Borate Buffer (pH 9.0) | 8.8 | Experimental Value | 25 | Precipitation may be observed. |

| Purified Water | Experimental Value | Experimental Value | 25 | Final pH depends on compound's properties. |

| FaSSIF (pH 6.5) | Experimental Value | Experimental Value | 37 | Biorelevant medium. |

| FeSSIF (pH 5.0) | Experimental Value | Experimental Value | 37 | Biorelevant medium. |

Conclusion

While direct experimental data for this compound is not publicly available, a strong predictive assessment can be made based on its chemical structure. It is anticipated to be a water-soluble compound with a pronounced pH-dependent solubility profile, characteristic of a basic molecule formulated as a hydrochloride salt. This guide provides the necessary theoretical framework and detailed, actionable protocols for researchers to experimentally determine the precise solubility and pKa values. Adherence to these robust methodologies will generate high-quality, reliable data, thereby mitigating risks and facilitating informed decision-making throughout the drug development lifecycle.

References

-

Verma, M., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. PMC. [Link]

- Kaur, G., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Journal of King Saud University - Science.

-

Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

-

Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

-

de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

- Sharma, D., & Narasimhan, B. (2016). Imidazole, its derivatives & their importance. International Journal of Current Advanced Research.

- Krasavin, M. (2022).

- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.

- Shi, P., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.

-

USP-NF. (2023). 〈1236〉 Solubility Measurements. United States Pharmacopeia. [Link]

- EvitaChem. (n.d.). 3-Piperidin-2-yl-1,2-oxazole;hydrochloride.

- BenchChem. (n.d.). 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride.

-

PubChem. (n.d.). 4-(1H-Imidazol-4-yl)piperidine dihydrochloride. Retrieved from [Link]

-

Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

-

PubMed. (2008). In vitro solubility assays in drug discovery. [Link]

-

FDA. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. [Link]

-

Scribd. (n.d.). Factors Affecting Drug Solubility. Retrieved from [Link]

-

Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link]

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- IJNRD.org. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.

- ijirss. (2025). Ionization constants (pKa)

-

Bienta.net. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]

- SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

-

Semantic Scholar. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. [Link]

- Singhvi, G., et al. (n.d.).

-

ResearchGate. (2025). (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

- Springer. (2025). Solubility prediction of HCl–MgCl 2–H 2O system at 50 ∘C using the ion-interaction model.

-

PMC. (n.d.). Development of Methods for the Determination of pKa Values. [Link]

-

Cambridge MedChem Consulting. (n.d.). pKa. Retrieved from [Link]

-

PubMed. (2019). A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. [Link]

- Inventiva Pharma. (n.d.).

- Semantic Scholar. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0.

- FDA. (n.d.).

- Dissolution Technologies. (2023). Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study.

- Rowan University. (2025). Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction.

- Chemical Reviews. (2025). Physics-Based Solubility Prediction for Organic Molecules.

- IAPC Journals. (2020).

-

FDA. (n.d.). Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. [Link]

- FDA. (n.d.).

- ResearchGate. (2025). Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance.

- University of Regina. (n.d.).

- Journal of Applied Pharmaceutical Science. (n.d.).

- ChemRxiv. (n.d.).

-

PubMed. (2016). Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. [Link]

Sources

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. criver.com [criver.com]

- 3. The Relevance Of Polymorph Screening In The Pharmaceutical Industry [outsourcedpharma.com]

- 4. â©1236⪠Solubility Measurements [doi.usp.org]

- 5. enamine.net [enamine.net]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. uregina.ca [uregina.ca]

- 8. ascendiacdmo.com [ascendiacdmo.com]

- 9. scribd.com [scribd.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 12. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 13. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

The 3-(1H-Imidazol-2-yl)piperidine Scaffold: Synthetic Architectures and Medicinal Utility

[1]

Executive Summary

The 3-(1H-imidazol-2-yl)piperidine scaffold represents a privileged pharmacophore in modern drug discovery, offering a distinct topological vector compared to its more common 4-substituted isomers (e.g., the thioperamide class).[1] This moiety serves as a conformationally restricted bioisostere of histamine and nipecotic acid, effectively bridging the chemical space between aminergic GPCR ligands (Histamine H3/H4, Dopamine D2/D3) and enzyme inhibitors (Factor Xa, metalloproteases).[2]

This guide provides a definitive technical analysis of this scaffold, detailing the critical synthetic pathways for the C3-piperidine–C2-imidazole bond formation, stereochemical considerations, and structure-activity relationship (SAR) logic.

Rational Design & Molecular Modeling

The "Vector" Advantage

Unlike 4-substituted piperidines, which present a symmetrical axis, the 3-substituted variant introduces inherent chirality and a "kinked" topology.[2]

-

Conformational Restriction: The piperidine ring locks the distance between the basic secondary amine (N1) and the imidazole ring, mimicking the gauche conformation of histamine.[2]

-

Chirality: The S-enantiomer of 3-substituted piperidines (derived from S-nipecotic acid) often exhibits superior binding affinity in GABA uptake transporters, whereas R-enantiomers frequently favor GPCR recognition.[1]

Pharmacophore Mapping

The scaffold presents three primary vectors for diversification:

-

Vector

(Piperidine Nitrogen): Modulates lipophilicity and bioavailability; critical for crossing the Blood-Brain Barrier (BBB).[2] -

Vector

(Imidazole Nitrogen): Controls hydrogen bond donor/acceptor status; N-alkylation often abolishes H-bond donor capability, switching functional activity (e.g., from antagonist to inverse agonist).[2] -

Vector

(Imidazole C4/C5): Used for steric bulk to induce selectivity between receptor subtypes (e.g., H3 vs. H4).[2]

Chemical Synthesis Strategies

The construction of the C3-C2 bond between the piperidine and imidazole rings is the rate-limiting step.[1][2] We present two validated protocols: the Aldehyde-Glyoxal Condensation (Route A) and the Nitrile-Amidine Cyclization (Route B).[1]

Route A: The Modified Debus-Radziszewski Reaction

This route is preferred for generating the unsubstituted imidazole ring directly from a commercially available precursor.[1][2]

Precursor: N-Boc-nipecotaldehyde (prepared from N-Boc-nipecotic acid via Weinreb amide reduction).[1]

Protocol:

-

Reagents: N-Boc-nipecotaldehyde (1.0 eq), Glyoxal (40% aq., 1.2 eq), Ammonium Acetate (4.0 eq), Methanol.[2]

-

Conditions: Dissolve aldehyde in MeOH. Add glyoxal and

at 0°C. Stir at room temperature for 12–18 hours. -

Mechanism: The ammonia condenses with glyoxal to form a diimine intermediate, which undergoes nucleophilic attack by the aldehyde, followed by cyclization and dehydration.[2]

-

Workup: Remove MeOH in vacuo. Neutralize with saturated

.[2] Extract with EtOAc.[2][3][4] -